(S)-Ethyl 3-hydroxy-4-iodobutanoate
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Overview
Description
(S)-Ethyl 3-hydroxy-4-iodobutanoate is an organic compound with the molecular formula C6H11IO3 and a molecular weight of 258.05 g/mol It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
The synthesis of (S)-Ethyl 3-hydroxy-4-iodobutanoate typically involves the esterification of (S)-3-hydroxy-4-iodobutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.
Chemical Reactions Analysis
(S)-Ethyl 3-hydroxy-4-iodobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The iodine atom in the molecule can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-Ethyl 3-hydroxy-4-iodobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Ethyl 3-hydroxy-4-iodobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and reactions. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
(S)-Ethyl 3-hydroxy-4-iodobutanoate can be compared with other similar compounds, such as:
®-Ethyl 3-hydroxy-4-iodobutanoate: The enantiomer of the compound, which has a different three-dimensional arrangement.
Ethyl 3-hydroxybutanoate: A similar compound without the iodine atom.
Properties
IUPAC Name |
ethyl (3S)-3-hydroxy-4-iodobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWBHOKQXGBYJN-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CI)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CI)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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